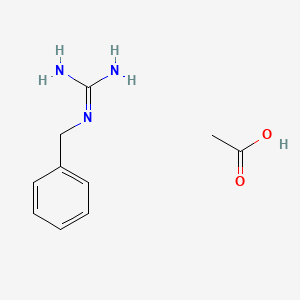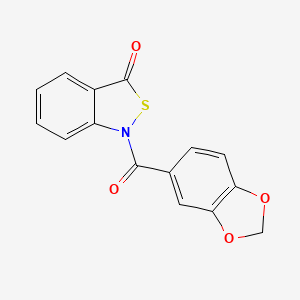![molecular formula C20H17FN6O3 B2724396 3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1251552-42-7](/img/structure/B2724396.png)
3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN6O3 and its molecular weight is 408.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activities of novel compounds structurally related to the query compound, such as 1,2,3-triazole and 1,2,4-oxadiazole derivatives. These compounds have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. For example, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant antimicrobial properties, suggesting the potential of similar compounds in antimicrobial applications (Jadhav et al., 2017).
Antioxidant and Enzyme Inhibition
Compounds containing triazole, thiadiazole, and oxadiazole rings have been synthesized and shown to possess α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific derivatives demonstrated notable DPPH and ABTS scavenging activity, indicating their potential as antioxidants and enzyme inhibitors (Menteşe et al., 2015).
Antifungal and Antibacterial Agents
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and screened for their antibacterial and antifungal activities. Some compounds reached the same level of antimicrobial activity as standard agents like Ampicillin and Flucanazole, underscoring the therapeutic potential of such molecules in treating infections (Helal et al., 2013).
Catalyst- and Solvent-Free Synthesis
Research on the catalyst- and solvent-free synthesis of benzamide derivatives, including triazole-containing compounds, offers a greener and more efficient approach to synthesizing these molecules. Such methodologies not only contribute to the field of sustainable chemistry but also enable the rapid production of compounds with potential biological activities (Moreno-Fuquen et al., 2019).
Cytotoxicity and Anticancer Activity
Investigations into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlight the potential of these compounds in cancer research. Some synthesized compounds were screened against Ehrlich Ascites Carcinoma (EAC) cells, indicating their relevance in the development of new anticancer therapies (Hassan et al., 2014).
Propiedades
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-12-3-8-17(29-2)15(9-12)22-19(28)20-23-18(25-30-20)16-11-27(26-24-16)10-13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJZJTAPYMIEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)
methanone](/img/structure/B2724314.png)


![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)
![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)
![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)
![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)
![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2724332.png)
![N-(2-Phenylethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2724334.png)
![2-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2724335.png)